Dota-peg5-C6-dbco

描述

属性

分子式 |

C49H71N7O14 |

|---|---|

分子量 |

982.1 g/mol |

IUPAC 名称 |

2-[4-[2-[2-[2-[2-[2-[2-[2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C49H71N7O14/c57-44(11-5-6-12-46(59)56-35-42-9-2-1-7-40(42)13-14-41-8-3-4-10-43(41)56)50-15-25-66-27-29-68-31-33-70-34-32-69-30-28-67-26-16-51-45(58)36-52-17-19-53(37-47(60)61)21-23-55(39-49(64)65)24-22-54(20-18-52)38-48(62)63/h1-4,7-10H,5-6,11-12,15-39H2,(H,50,57)(H,51,58)(H,60,61)(H,62,63)(H,64,65) |

InChI 键 |

KJESTZWHHDGJAU-UHFFFAOYSA-N |

外观 |

Solid powder |

纯度 |

>95% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

DOTA-PEG5-C6-DBCO |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Dota-peg5-C6-dbco

For Researchers, Scientists, and Drug Development Professionals

Dota-peg5-C6-dbco is a heterobifunctional linker widely utilized in the fields of bioconjugation, molecular imaging, and drug delivery. Its modular structure provides a versatile platform for linking different molecular entities, such as proteins, peptides, or nanoparticles, with chelating agents for radiolabeling. This guide details the structure, properties, and application of this linker.

Core Structure and Functionality

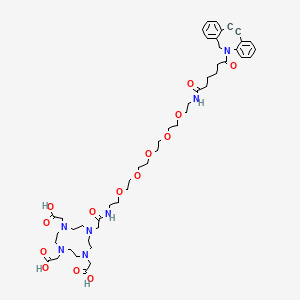

This compound is composed of four key chemical moieties, each contributing a specific function to its overall utility. The systematic arrangement of these components allows for precise control in complex bioconjugation strategies.

The molecule consists of:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelating agent known for its high affinity and stable complexation with trivalent metal ions, particularly radionuclides like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu). This makes it invaluable for applications in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, as well as targeted radiotherapy.[1]

-

PEG5 (Pentaethylene Glycol): A five-unit polyethylene (B3416737) glycol spacer. The PEG linker enhances the solubility and biocompatibility of the molecule.[1][2] It also provides flexibility and reduces steric hindrance, which can be crucial for the accessibility of the reactive groups and the biological activity of the conjugated molecule.

-

C6 (Hexyl Linker): A six-carbon alkyl chain that acts as a spacer, providing additional distance and flexibility between the PEG linker and the DBCO group.[1] This spatial separation can influence the molecule's overall conformation and reactivity.[1]

-

DBCO (Dibenzocyclooctyne): A cyclooctyne (B158145) derivative that is highly reactive towards azide (B81097) groups via strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4][5] This reaction is a cornerstone of "click chemistry," enabling rapid and specific conjugation under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[5][6]

Below is a diagram illustrating the modular structure of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. These properties are essential for experimental design, including calculating molar equivalents for conjugation reactions and ensuring appropriate storage conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₉H₇₁N₇O₁₄ | [1][4][7] |

| Molecular Weight | 982.2 g/mol | [4][7] |

| Purity | ≥95% | [4][8] |

| Solubility | DMSO, DMF, Acetonitrile | [4] |

| Storage Condition | -20°C | [4] |

Experimental Protocols and Applications

This compound is primarily used as a linker in bioconjugation via copper-free click chemistry. The DBCO group reacts specifically with an azide-functionalized molecule (e.g., a protein, peptide, or nanoparticle) to form a stable triazole linkage.

General Experimental Workflow for Bioconjugation

The general workflow for using this compound in a bioconjugation experiment involves the following steps:

-

Preparation of Reactants:

-

Dissolve the azide-modified biomolecule in a suitable aqueous buffer (e.g., PBS).

-

Dissolve this compound in an organic solvent like DMSO or DMF to prepare a stock solution.[4]

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the azide-modified biomolecule solution. The reaction is typically performed at room temperature.

-

The reaction progress can be monitored using analytical techniques such as HPLC or mass spectrometry.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts using a suitable purification method, such as size exclusion chromatography (SEC) or dialysis.

-

-

Radiolabeling (Optional):

-

The purified DOTA-conjugated biomolecule can then be radiolabeled with a suitable radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu) for imaging or therapeutic applications.

-

The diagram below illustrates the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between this compound and an azide-containing molecule.

This versatile linker is also found in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3] In this context, this compound can serve as the linker connecting the target-binding moiety and the E3 ligase-binding moiety.

References

- 1. This compound - Taskcm [taskcm.com]

- 2. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | BroadPharm [broadpharm.com]

- 5. DBCO | BroadPharm [broadpharm.com]

- 6. DOTA-C6-DBCO DBCO reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. This compound - CD Bioparticles [cd-bioparticles.net]

- 8. This compound - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to Dota-peg5-C6-dbco: Chemical Properties and Functions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and functions of Dota-peg5-C6-dbco, a heterobifunctional linker widely utilized in the fields of bioconjugation, molecular imaging, and targeted drug delivery. This document details its chemical characteristics, outlines its core functions, and provides exemplary experimental protocols for its application.

Core Chemical Properties

This compound is a molecule meticulously designed with three key functional components: a DOTA chelator, a polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group. Each of these moieties imparts specific properties that make this linker a versatile tool in the development of complex biomolecular constructs.

| Property | Value | Source(s) |

| Molecular Formula | C49H71N7O14 | [1][2][3][4] |

| Molecular Weight | 982.13 g/mol | [4][5] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in water, DMSO, and DMF | [2] |

| Storage Conditions | Store at -20°C for long-term stability. | [3] |

Key Functions and Applications

The unique tripartite structure of this compound dictates its primary functions as a linker molecule. It serves to connect a biomolecule of interest (e.g., an antibody, peptide, or oligonucleotide) to a radionuclide for imaging or therapeutic applications.

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator forms highly stable complexes with a variety of radiometals, particularly trivalent cations. This is crucial for applications in Positron Emission Tomography (PET) imaging (e.g., with Gallium-68) and targeted radionuclide therapy (e.g., with Lutetium-177).[1]

-

PEG5 (Pentaethylene Glycol): The five-unit polyethylene glycol spacer enhances the solubility and biocompatibility of the entire conjugate. It also provides flexibility and reduces steric hindrance between the conjugated biomolecule and the DOTA-radionuclide complex.[1]

-

C6 (Hexyl Linker): A six-carbon alkyl chain that acts as an additional spacer, providing greater flexibility and potentially influencing the overall geometry and reactivity of the molecule.[1]

-

DBCO (Dibenzocyclooctyne): This strained alkyne is a key component for "click chemistry," specifically for copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The DBCO group reacts efficiently and specifically with azide-modified biomolecules under mild, aqueous conditions, making it ideal for bioconjugation without the need for a cytotoxic copper catalyst.[6]

The combination of these functionalities makes this compound a valuable tool for:

-

Development of PET imaging agents: By conjugating an azide-modified targeting molecule (e.g., an antibody against a cancer-specific antigen) with this compound and subsequently radiolabeling with a positron-emitting radionuclide like 68Ga, researchers can create probes for non-invasive in vivo imaging.[7]

-

Creation of targeted radiotherapeutics: For therapeutic applications, the DOTA chelator can be complexed with a particle-emitting radionuclide (e.g., 177Lu). When linked to a targeting biomolecule, this allows for the specific delivery of a cytotoxic radiation dose to diseased tissues, such as tumors.[8]

-

Assembly of antibody-drug conjugates (ADCs): While the primary application described is in radiopharmaceuticals, the DBCO moiety allows for the conjugation of any azide-modified payload, including cytotoxic drugs, to an antibody.

Experimental Protocols

The following are generalized protocols for the use of this compound. It is important to note that optimal conditions (e.g., molar ratios, reaction times, and purification methods) may vary depending on the specific biomolecule and radionuclide being used.

Bioconjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of this compound to an azide-modified antibody.

Materials:

-

Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting column or size-exclusion chromatography (SEC) system for purification.

Procedure:

-

Prepare this compound stock solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Reaction setup: Add a 3- to 5-fold molar excess of the this compound stock solution to the azide-modified antibody solution. The final concentration of the organic solvent should be kept to a minimum to avoid denaturation of the antibody.

-

Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.[9] Reaction progress can be monitored by analyzing the disappearance of the DBCO absorbance at approximately 309-310 nm using UV-Vis spectroscopy.

-

Purification: Remove excess, unreacted this compound and any reaction byproducts by purifying the conjugate using a desalting column or an SEC system.[9]

Radiolabeling with Gallium-68

This protocol provides a general procedure for radiolabeling the DOTA-conjugated biomolecule with 68Ga.

Materials:

-

68Ge/68Ga generator

-

0.1 M HCl for elution

-

Sodium acetate (B1210297) buffer (1 M, pH 4.5)

-

DOTA-conjugated biomolecule (from step 3.1)

-

Heating block or water bath

-

C18 Sep-Pak cartridge for purification (optional)

-

Radio-TLC or radio-HPLC for quality control

Procedure:

-

Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3 in solution.

-

Buffering: Add sodium acetate buffer to the 68GaCl3 solution to adjust the pH to 3.5-4.5.

-

Radiolabeling reaction: Add the DOTA-conjugated biomolecule to the buffered 68Ga solution. The molar ratio of the conjugate to 68Ga should be optimized, but typically a low nanomolar amount of the conjugate is used.

-

Incubation: Heat the reaction mixture at 95°C for 10-15 minutes.[10]

-

Purification (if necessary): The reaction mixture can be purified using a C18 Sep-Pak cartridge to remove any unchelated 68Ga. The purified, radiolabeled conjugate is eluted from the cartridge.

-

Quality Control: Analyze the radiochemical purity of the final product using radio-TLC or radio-HPLC to determine the percentage of incorporated 68Ga.

Mandatory Visualizations

Experimental Workflow for Bioconjugation and Radiolabeling

Caption: Workflow for bioconjugation and radiolabeling.

Application in Targeted Radionuclide Imaging and Therapy

Caption: Application in targeted radionuclide imaging and therapy.

References

- 1. This compound - Taskcm [taskcm.com]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. mdpi.com [mdpi.com]

- 8. A brief overview of targeted radionuclide therapy trials in 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

The Crucial Role of the DOTA Chelator in the Heterobifunctional Linker: Dota-peg5-C6-dbco

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Dota-peg5-C6-dbco, represents a sophisticated chemical tool at the forefront of targeted radiopharmaceuticals and proteolysis-targeting chimeras (PROTACs). Its modular design integrates distinct functional units, each contributing a specific capability. This technical guide delves into the core of this molecule, with a particular focus on the indispensable role of the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator. We will explore its function in the context of the entire molecule, supported by quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for professionals in drug development and biomedical research.

Molecular Architecture of this compound

The this compound molecule is a synergistic assembly of four key components, each with a defined purpose:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator that forms highly stable complexes with a variety of radiometals. This is the primary functional unit for radiolabeling in diagnostic and therapeutic applications.

-

PEG5 (Pentaethylene Glycol): A hydrophilic polyethylene (B3416737) glycol spacer. The inclusion of a PEG linker enhances solubility in aqueous media, prolongs circulation half-life by reducing renal clearance and immunogenicity, and provides spatial separation between the conjugated moieties.[1][2]

-

C6 (Hexyl Linker): A six-carbon alkyl chain that acts as a further spacer. This component provides additional flexibility and distance, which can be crucial for minimizing steric hindrance between the DOTA-radiometal complex and the target-binding molecule, or between the two ends of a PROTAC.[3]

-

DBCO (Dibenzocyclooctyne): A strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] This functionality allows for the covalent attachment of the entire linker to a target molecule, such as an antibody, peptide, or small molecule, that has been modified to contain an azide (B81097) group.

The logical relationship between these components is illustrated in the diagram below.

References

The Pivotal Role of the PEG5 Spacer in Bifunctional Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, bifunctional linkers represent a cornerstone technology, enabling the creation of sophisticated modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The linker, far from being a simple connector, critically influences the efficacy, safety, and pharmacokinetic profile of these complex molecules. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a gold standard due to its favorable physicochemical properties. This technical guide provides an in-depth exploration of the importance of a specific, discrete PEG linker—the PEG5 spacer, consisting of five ethylene (B1197577) glycol units. We will delve into its impact on molecular properties, present quantitative data from relevant studies, and provide detailed experimental protocols for its application.

Core Properties and Advantages of the PEG5 Spacer

The inclusion of a PEG5 spacer in a bifunctional linker imparts a unique and advantageous set of properties to the resulting conjugate. These attributes are crucial for overcoming common challenges in drug development, such as poor solubility and off-target toxicity.[1][2][3]

Enhanced Hydrophilicity: One of the most significant contributions of the PEG5 spacer is its ability to increase the hydrophilicity of the bifunctional molecule.[1][2] This is particularly critical when working with hydrophobic payloads in ADCs or large, lipophilic ligands in PROTACs, as it can mitigate aggregation and improve solubility in aqueous environments.[1][4][5]

Biocompatibility and Reduced Immunogenicity: PEG is well-established as a non-toxic and biocompatible polymer with low immunogenicity.[1][6] The PEG5 spacer can "shield" the linked molecules from the immune system, potentially reducing the risk of an adverse immune response.[6][7]

Optimized Flexibility and Spatial Orientation: The PEG5 spacer provides a defined and flexible bridge between the two functional ends of the linker.[8] This flexibility is paramount for allowing the conjugated molecules to adopt optimal conformations for their biological function.[8] In the context of PROTACs, this flexibility is essential for the successful formation of a stable ternary complex between the target protein and the E3 ligase.[1][9] An inadequate linker length may lead to steric hindrance, while an excessively long one can result in unproductive binding.[9] The PEG5 length often represents an optimal balance.[9]

Improved Pharmacokinetics: By increasing the hydrodynamic radius of the molecule, the PEG5 spacer can reduce renal clearance, thereby extending the circulation half-life of the therapeutic.[5][7] This "stealth" property helps to shield the conjugate from clearance mechanisms, allowing for greater exposure at the target site.[7][10]

The PEG5 Spacer in Action: Applications in ADCs and PROTACs

The unique properties of the PEG5 spacer make it a valuable component in the design of both ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific tumor antigen. The PEG5 spacer can improve the solubility and pharmacokinetic profile of the ADC.[1] It also enables a higher drug-to-antibody ratio (DAR) without causing aggregation, which is a common issue with hydrophobic payloads.[5][7]

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[9][11] The linker is a critical determinant of the stability and geometry of the resulting ternary complex.[1][4] PEG5 linkers are frequently used to provide the necessary length and flexibility for efficient ternary complex formation and subsequent protein degradation.[1][12]

Quantitative Data on the Impact of PEG5 Spacers

The following tables summarize quantitative data illustrating the impact of PEG linker length, with a focus on the properties conferred by a PEG5 spacer, on the performance of bifunctional molecules.

| Property | Value | Significance in Bifunctional Linkers | Reference(s) |

| Approximate Length | ~1.8 nm | Provides defined spatial separation between conjugated molecules, which can minimize steric hindrance. | [8] |

| Molecular Weight | ~220.26 g/mol | Contributes to the overall size of the conjugate, which can influence its pharmacokinetic properties. | [8] |

| Solubility | High in aqueous and many organic solvents | Enhances the solubility of hydrophobic molecules, which can improve formulation and reduce aggregation. | [8] |

| Flexibility | High | Allows for conformational freedom of the conjugated molecules, which can help to preserve their biological activity. | [8] |

Table 1: Physicochemical Properties of a PEG5 Spacer. This table outlines the key physical and chemical characteristics of a standalone PEG5 spacer.

| PROTAC Component | Linker | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |

| Hypothetical PROTAC A | PEG3 | BRD4 | VHL | 50 | 85 |

| Hypothetical PROTAC B | PEG4 | BRD4 | VHL | 25 | 90 |

| Hypothetical PROTAC C | PEG5 | BRD4 | VHL | 10 | >95 |

| Hypothetical PROTAC D | PEG6 | BRD4 | VHL | 30 | 88 |

Table 2: Impact of PEG Linker Length on PROTAC Degradation Efficiency. This table presents synthesized comparative data for a series of hypothetical PROTACs targeting BRD4, illustrating that a PEG5 linker can offer an optimal balance for potent protein degradation.[9] The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are key metrics for PROTAC efficiency.[13]

| ADC Component | Linker | Drug-to-Antibody Ratio (DAR) | Plasma Clearance (mL/day/kg) | In Vivo Efficacy |

| ADC 1 | Non-PEGylated | 4 | High | Moderate |

| ADC 2 | PEGylated (PEG8) | 8 | Low | High |

Table 3: Influence of PEGylation on ADC Pharmacokinetics and Efficacy. This table summarizes findings that longer PEG chains in ADCs can lead to improved exposure and efficacy.[7][14] While specific PEG5 data is part of this broader trend, studies often compare a range of PEG lengths.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of bifunctional molecules containing a PEG5 spacer.

Synthesis of a Heterobifunctional Alkyne-PEG5-Iodo Linker

This protocol describes a general method for synthesizing a versatile PEG5 linker that can be further functionalized.[1]

Materials:

-

Pentaethylene glycol

-

Propargyl bromide

-

Sodium hydride (NaH)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium iodide (NaI)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dichloromethane (DCM)

-

Acetone

-

Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

-

Monopropargylation of Pentaethylene Glycol:

-

Dissolve pentaethylene glycol in anhydrous THF.

-

Cool the solution to 0 °C and add NaH portion-wise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with water and extract with DCM.

-

Purify the crude product by silica (B1680970) gel chromatography to obtain alkyne-PEG5-OH.[1]

-

-

Mesylation of Alkyne-PEG5-OH:

-

Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.

-

Add MsCl dropwise and stir the reaction at 0 °C for 2 hours.

-

Wash the reaction mixture with water, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over sodium sulfate (B86663) and concentrate in vacuo to obtain alkyne-PEG5-OMs.

-

-

Iodination of Alkyne-PEG5-OMs:

-

Dissolve alkyne-PEG5-OMs and NaI in acetone.

-

Reflux the mixture overnight.

-

Cool the reaction to room temperature and remove the solvent in vacuo.

-

Partition the residue between water and DCM.

-

Dry the organic layer and concentrate to yield the final product, alkyne-PEG5-iodo.

-

PROTAC-Mediated Protein Degradation Assay (Western Blot)

Objective: To determine the ability of a PROTAC to degrade a target protein in a cellular context.

Materials:

-

Cell line expressing the target protein

-

PROTAC dissolved in DMSO

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the target protein overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

In Vitro Cytotoxicity Assay for ADCs

Objective: To assess the cell-killing activity of an ADC.

Materials:

-

Target antigen-positive and -negative cell lines

-

ADC and control antibody

-

Cell proliferation/viability reagent (e.g., CellTiter-Glo®, MTS)

-

96-well plates

Procedure:

-

Cell Plating:

-

Plate both antigen-positive and antigen-negative cells in 96-well plates and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the ADC and the control antibody.

-

Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

-

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the untreated control wells.

-

Plot the cell viability against the logarithm of the ADC concentration.

-

Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.

-

Visualizing Key Processes and Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate the logical relationships and workflows discussed in this guide.

Caption: Mechanism of action for a PROTAC utilizing a PEG5 linker to facilitate the formation of a ternary complex and subsequent protein degradation.

Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC), highlighting the synthesis of the PEG5 linker as a key step.

Conclusion

The PEG5 spacer is a critical and versatile tool in the design of advanced bifunctional therapeutics.[1] Its inherent properties of hydrophilicity, biocompatibility, flexibility, and its ability to improve pharmacokinetic profiles make it an invaluable component for optimizing the performance of ADCs and PROTACs.[1][8][9] The defined length of the PEG5 unit provides a balance that is often optimal for facilitating the complex biological interactions required for these modalities to function effectively.[9] As the field of targeted therapeutics continues to evolve, the rational design and application of well-characterized linkers, such as the PEG5 spacer, will remain a key determinant of success in developing safer and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labinsights.nl [labinsights.nl]

- 6. lifetein.com [lifetein.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 12. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

The C6 Linker in Dota-peg5-C6-dbco: A Technical Deep Dive into its Function and Impact

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of the C6 linker in the multifunctional molecule Dota-peg5-C6-dbco.

This whitepaper provides an in-depth analysis of the core functions of the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), polyethylene (B3416737) glycol (PEG), and dibenzocyclooctyne (DBCO) moieties within the this compound construct. The primary focus is a detailed examination of the C6 alkyl linker, elucidating its critical role in optimizing the molecule's physicochemical properties and performance in bioconjugation and radiopharmaceutical applications.

Molecular Architecture and Component Functions

This compound is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in the development of targeted radiopharmaceuticals and imaging agents. Its structure comprises four key components:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelating agent renowned for its ability to form highly stable complexes with a variety of radionuclides, such as Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu). This makes it an indispensable component for applications in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging, as well as targeted radiotherapy.

-

PEG5 (Pentaethylene Glycol): A five-unit polyethylene glycol spacer. The PEG moiety imparts increased hydrophilicity and solubility to the molecule in aqueous environments. This is crucial for improving the pharmacokinetic profile of the final bioconjugate, reducing non-specific binding, and potentially prolonging circulation time.

-

DBCO (Dibenzocyclooctyne): A sterically strained cyclooctyne (B158145) that is highly reactive towards azide-functionalized molecules via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it can proceed efficiently in complex biological media without interfering with native biochemical processes.

-

C6 Linker (Hexyl Chain): A six-carbon alkyl chain that acts as a flexible spacer within the molecule.

The molecular structure can be visualized as follows:

The Pivotal Role of the C6 Linker

The C6 alkyl linker, while seemingly a simple component, plays a crucial role in dictating the overall functionality and efficacy of the this compound molecule. Its primary functions are to act as a spatial and flexible bridge , influencing several key parameters:

-

Steric Hindrance Reduction: The six-carbon chain physically separates the bulky DOTA-PEG5 moiety from the reactive DBCO group. This separation is critical for ensuring that both ends of the molecule can function optimally without mutual interference. For instance, the DOTA chelator, once complexed with a radionuclide, is a sizable entity. The C6 linker prevents this complex from sterically hindering the approach of an azide-containing biomolecule to the DBCO group for the click reaction.

-

Enhanced Reactivity and Flexibility: The flexibility of the hexyl chain allows the DBCO group to adopt a more favorable orientation for reacting with its azide (B81097) partner. This can lead to improved reaction kinetics and higher yields in bioconjugation procedures.

-

Impact on Pharmacokinetics: The overall structure of a radiopharmaceutical, including the nature of its linkers, can significantly impact its in vivo behavior. The C6 linker contributes to the overall size and flexibility of the molecule, which in turn can influence its biodistribution, clearance rate, and tumor-to-background ratios. While longer PEG chains are known to have a more pronounced effect on extending circulation half-life, the C6 alkyl spacer also contributes to the overall hydrodynamic radius of the final conjugate.

Quantitative Data and Structure-Activity Relationships

A comprehensive review of available literature indicates a qualitative understanding of the C6 linker's function. However, there is a notable absence of direct quantitative comparisons of this compound with analogues bearing different alkyl chain lengths (e.g., C4, C8). The following table summarizes the generally accepted principles and provides hypothetical comparative data based on established structure-activity relationships for similar linker systems.

| Property | C4 Linker (Hypothetical) | C6 Linker (Inferred) | C8 Linker (Hypothetical) | Rationale |

| Flexibility | Moderate | High | Very High | Longer alkyl chains exhibit greater conformational freedom. |

| Steric Hindrance | Potentially higher | Optimal | Lower | Increased distance between functional moieties reduces steric clash. |

| Lipophilicity (LogP) | Lower | Moderate | Higher | Each additional methylene (B1212753) group increases lipophilicity. |

| Bioconjugation Efficiency | Good | Excellent | Excellent | Sufficient spacing generally leads to high reaction efficiency. |

| In Vivo Clearance | Potentially Faster | Moderate | Potentially Slower | Increased lipophilicity can sometimes lead to slower clearance. |

It is important to note that these are generalized trends, and the optimal linker length is often application-dependent and needs to be determined empirically.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound.

Synthesis and Purification of this compound

While typically procured from commercial vendors, the synthesis of this compound involves a multi-step process. A representative synthetic workflow is outlined below.

Protocol:

-

Synthesis of the PEG5-C6-amine intermediate: This typically involves standard peptide synthesis protocols or direct coupling of a C6 amino linker to a PEG5 acid derivative.

-

DBCO Conjugation: The primary amine of the PEG5-C6 intermediate is reacted with an activated DBCO derivative, such as DBCO-NHS ester, in an appropriate organic solvent (e.g., DMF) with a non-nucleophilic base (e.g., DIEA).

-

DOTA Conjugation: The other terminus of the PEG chain is then conjugated to an activated DOTA derivative, such as DOTA-tris(t-bu)ester-NHS ester.

-

Deprotection: The tert-butyl protecting groups on the DOTA moiety are removed using a strong acid, such as trifluoroacetic acid (TFA).

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Radiolabeling with Gallium-68

Materials:

-

This compound

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl

-

Sodium acetate (B1210297) buffer (1 M, pH 4.5)

-

Metal-free water

-

Heating block

-

C18 Sep-Pak cartridge

-

Ethanol

-

Saline

-

Radio-TLC or radio-HPLC system

Protocol:

-

Elute ⁶⁸GaCl₃ from the generator with 0.1 M HCl.

-

In a sterile, metal-free vial, dissolve 10-20 nmol of this compound in sodium acetate buffer.

-

Add the ⁶⁸GaCl₃ eluate to the vial and adjust the pH to 3.5-4.5.

-

Incubate the reaction mixture at 95°C for 10-15 minutes.

-

Purify the radiolabeled product using a C18 Sep-Pak cartridge, eluting with ethanol/saline.

-

Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.

Bioconjugation to an Azide-Modified Antibody

Materials:

-

Azide-modified antibody (e.g., through reaction with an azide-NHS ester)

-

⁶⁸Ga-Dota-peg5-C6-dbco

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column

Protocol:

-

Dissolve the azide-modified antibody in PBS.

-

Add a 5-10 fold molar excess of ⁶⁸Ga-Dota-peg5-C6-dbco to the antibody solution.

-

Incubate the reaction at room temperature for 1-2 hours.

-

Purify the resulting radioimmunoconjugate using an SEC column to remove unreacted ⁶⁸Ga-Dota-peg5-C6-dbco.

-

Characterize the conjugate by radio-SEC to determine the extent of conjugation and purity.

In Vitro Cell Binding and Internalization Assay

Materials:

-

Target-positive and target-negative cell lines

-

Cell culture medium

-

⁶⁸Ga-labeled bioconjugate

-

Binding buffer (e.g., PBS with 1% BSA)

-

Gamma counter

Protocol:

-

Plate cells in 24-well plates and allow them to adhere overnight.

-

Wash cells with binding buffer.

-

Add increasing concentrations of the ⁶⁸Ga-labeled bioconjugate to the wells. For blocking experiments, add a large excess of the unlabeled bioconjugate.

-

Incubate at 4°C for 1 hour (for total binding) or at 37°C for various time points (for internalization).

-

For internalization, wash the cells and then treat with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip surface-bound radioactivity.

-

Lyse the cells and measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

In Vivo Biodistribution Studies

Materials:

-

Tumor-bearing animal model (e.g., xenograft mice)

-

⁶⁸Ga-labeled bioconjugate

-

Saline for injection

-

Anesthesia

-

Gamma counter

Protocol:

-

Administer a known amount of the ⁶⁸Ga-labeled bioconjugate to the animals via intravenous injection.

-

At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the animals.

-

Dissect major organs and the tumor, weigh them, and measure the radioactivity using a gamma counter.

-

Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Conclusion

The C6 linker in this compound is a critical component that provides the necessary spatial separation and flexibility to enable the efficient and independent functioning of the DOTA chelator and the DBCO reactive group. While its direct quantitative impact on the molecule's physicochemical and pharmacokinetic properties requires further comparative studies, its role in reducing steric hindrance and enhancing bioconjugation efficiency is well-established. The experimental protocols provided herein offer a framework for the successful application of this versatile linker in the development of novel radiopharmaceuticals and targeted imaging agents. For drug development professionals, the careful consideration and empirical optimization of linker technology, including the length of alkyl spacers like the C6 chain, will continue to be a key strategy in the design of next-generation targeted therapeutics.

DBCO group function in copper-free click chemistry

An In-depth Technical Guide to the DBCO Group in Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation, the demand for highly efficient, specific, and biocompatible chemical reactions is paramount. Dibenzocyclooctyne (DBCO) has emerged as a cornerstone reagent in this field, powering a revolutionary technique known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a copper-free variant of "click chemistry," a class of reactions known for their reliability and specificity.[][2] The elimination of the cytotoxic copper(I) catalyst, which is required in traditional click chemistry, has made DBCO-mediated SPAAC an invaluable tool for in vivo applications and the conjugation of sensitive biomolecules.[][3][4]

This technical guide provides a comprehensive overview of the DBCO group's function, the underlying chemical principles, quantitative reaction data, and detailed experimental protocols relevant to researchers in life sciences and professionals in drug development.

Core Concepts: The Mechanism and Advantages of DBCO Chemistry

The utility of DBCO is rooted in the principles of strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5] DBCO is a strained cyclic alkyne; the severe deformation of the alkyne's natural linear geometry creates significant ring strain.[][3] This inherent strain lowers the activation energy of the cycloaddition reaction with an azide (B81097), allowing it to proceed rapidly and spontaneously at physiological temperatures and pH without the need for a catalyst.[4][5] The reaction, a [3+2] cycloaddition, results in the formation of a highly stable triazole linkage.[]

The key advantages of using the DBCO group in copper-free click chemistry include:

-

Biocompatibility : The reaction proceeds efficiently without a cytotoxic copper catalyst, making it ideal for use in living cells, whole organisms, and other biological systems.[6][7][8][9]

-

Bioorthogonality : DBCO and azide groups are abiotic and do not participate in or interfere with naturally occurring biochemical reactions, ensuring high specificity and minimizing side reactions.[][4][6][9]

-

High Efficiency : SPAAC reactions are characterized by fast kinetics and quantitative yields, often reaching completion within hours at room temperature under aqueous conditions.[4][5][7]

-

Stability : Both the DBCO and azide functional groups are stable in aqueous buffers and when conjugated to biomolecules, allowing for long-term storage. The resulting triazole linkage is also exceptionally stable.[4][5][6][7]

-

Traceability : The DBCO group has a characteristic UV absorbance at approximately 310 nm, which can be used to monitor the progress of a ligation reaction or to quantify the degree of labeling on a biomolecule.[6][7][9]

Quantitative Data for DBCO-Mediated Reactions

The efficiency of SPAAC can be influenced by the specific reagents, solvents, and temperature. The following tables summarize key quantitative data to guide experimental design.

Table 1: Reaction Kinetics

| Reactants | Rate Constant (k₂) | Conditions | Reference(s) |

|---|---|---|---|

| Benzyl Azide + DBCO | 0.24 M⁻¹s⁻¹ | CH₃CN:H₂O = 3:1 | [10] |

| Phenyl Azide + DBCO | 0.033 M⁻¹s⁻¹ | CH₃CN:H₂O = 3:1 | [10] |

| Azido-Peptide + DBCO-PEG | 0.34 M⁻¹s⁻¹ | HBS buffer (pH 7.4), 25°C | [11] |

| General SPAAC Range | 10⁻² - 1 M⁻¹s⁻¹ | Not specified |[2] |

Table 2: Recommended Reaction Parameters & Properties

| Parameter | Value / Recommendation | Notes | Reference(s) |

|---|---|---|---|

| Molar Excess (DBCO-NHS ester to Antibody) | 5- to 20-fold | Higher ratios (>20x) may cause protein precipitation. Optimal ratio should be determined empirically. | [5][12][13] |

| Reaction Time (SPAAC) | 2 - 17 hours | Dependent on reactant concentrations and specific molecules. Can be run overnight. | [3][7] |

| Reaction Temperature (SPAAC) | 4°C to 37°C | Room temperature is common. 4°C is used for longer incubations (e.g., overnight). | [5][14] |

| pH for NHS Ester Coupling | 7.2 - 8.5 | Amine-free buffers like PBS are required for labeling proteins. | [12][15] |

| DBCO UV Absorbance Max (λmax) | ~310 nm | Allows for spectrophotometric quantification. | [6][7] |

| DBCO-NHS Ester Storage (in DMSO) | 2-3 months at -20°C | The solid form is stable for over a year at -20°C. DMSO stock solutions are less stable. | [16] |

| DBCO-Antibody Conjugate Stability | Loses 3-5% reactivity over 4 weeks | When stored at 4°C or -20°C. Avoid azide-containing buffers for storage. |[5] |

Applications in Research and Drug Development

The robust and versatile nature of DBCO chemistry has led to its widespread adoption in numerous applications:

-

Antibody-Drug Conjugates (ADCs) : DBCO linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted therapies that deliver payloads directly to cancer cells, thereby minimizing systemic toxicity.[17][18]

-

Targeted Drug Delivery : Beyond ADCs, DBCO can be used to functionalize nanoparticles, liposomes, and other drug carriers.[19][20] These DBCO-modified carriers can then "click" onto azide-labeled target cells in vivo, a strategy known as pre-targeting.[20][21]

-

Biological Imaging : Fluorophores, quantum dots, and other imaging agents functionalized with DBCO can be used to label and visualize azide-modified biomolecules within living systems.[19]

-

Biomolecule Labeling and Probes : DBCO chemistry facilitates the precise labeling of proteins, nucleic acids, and glycans for studying biological pathways and interactions.[][22]

-

Surface and Material Modification : The immobilization of biomolecules onto surfaces for biosensors, microarrays, or the functionalization of hydrogels for tissue engineering is readily achieved with DBCO chemistry.[17]

Experimental Protocols

The following section provides detailed methodologies for the key experimental procedures involving DBCO-based bioconjugation.

Protocol 1: Activation of an Amine-Containing Protein with DBCO-NHS Ester

This protocol describes a general method for labeling a protein (e.g., an antibody) with a DBCO-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Protein solution (1-5 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)

-

DBCO-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Desalting spin columns

Procedure:

-

Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[12]

-

Conjugation Reaction : Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[12][17] Ensure the final concentration of DMSO in the reaction mixture does not exceed 20% to avoid protein precipitation.[6][7]

-

Incubation : Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[6][12][16]

-

Quenching : Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM.[12][15] Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[6][12]

-

Removal of Excess Reagent : Purify the DBCO-activated protein by removing the unreacted DBCO-NHS ester and quenching agent using a desalting spin column according to the manufacturer's protocol.[6][12] The resulting solution contains the crude DBCO-conjugated protein.

Protocol 2: Copper-Free Click Reaction (SPAAC) with an Azide-Modified Molecule

This protocol describes the conjugation of the DBCO-activated protein from Protocol 1 to an azide-functionalized molecule (e.g., an oligonucleotide, peptide, or small molecule drug).

Materials:

-

Purified DBCO-activated protein

-

Azide-functionalized molecule

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup : Mix the DBCO-activated protein with a 2- to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[7][16]

-

Incubation : Incubate the reaction mixture. Typical reaction times are 4-12 hours at room temperature or overnight at 4°C.[5][7] Longer incubation times can improve efficiency.[5]

-

Purification : After incubation, the reaction mixture is ready for purification to remove the excess azide-molecule and any unconjugated protein.

Protocol 3: Purification and Characterization of the Final Conjugate

A critical step is the purification of the final conjugate to ensure high purity for downstream applications.

Materials & Equipment:

-

Crude conjugate solution from Protocol 2

-

Purification system (e.g., HPLC, FPLC)

-

Appropriate column (e.g., Size-Exclusion, Ion-Exchange, Reverse-Phase)

-

SDS-PAGE equipment

-

UV-Vis Spectrophotometer

Procedure:

-

Purification :

-

Size-Exclusion Chromatography (SEC) : A common method to separate the larger protein conjugate from smaller, unreacted molecules.[23]

-

High-Performance Liquid Chromatography (HPLC) : Techniques like Ion-Exchange (IEX), Hydrophobic Interaction (HIC), or Reverse-Phase (RP-HPLC) can provide high-resolution purification.[12]

-

Dialysis / Tangential Flow Filtration (TFF) : Effective for removing small molecules and for buffer exchange.[23]

-

-

Characterization :

-

SDS-PAGE : Analyze the purified fractions to confirm the formation of the conjugate, which will appear as a higher molecular weight band compared to the unconjugated protein.[7][16]

-

UV-Vis Spectrophotometry : Determine the concentration of the conjugate and the degree of labeling (DOL). Measure the absorbance at 280 nm (for the protein) and ~310 nm (for the DBCO group).[9] The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the DBCO moiety.[6]

-

References

- 2. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 3. glenresearch.com [glenresearch.com]

- 4. interchim.fr [interchim.fr]

- 5. interchim.fr [interchim.fr]

- 6. broadpharm.com [broadpharm.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 9. benchchem.com [benchchem.com]

- 10. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Optimizing Your Experiment: A Comprehensive Guide to the DBCO Magnetic Beads Protocol - nanomicronspheres [nanomicronspheres.com]

- 15. benchchem.com [benchchem.com]

- 16. help.lumiprobe.com [help.lumiprobe.com]

- 17. benchchem.com [benchchem.com]

- 18. nbinno.com [nbinno.com]

- 19. hiyka.com [hiyka.com]

- 20. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]

- 21. Bioorthogonal, two-component delivery systems based on antibody and drug-loaded nanocarriers for enhanced internalization of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creativepegworks.com [creativepegworks.com]

- 23. benchchem.com [benchchem.com]

A Technical Guide to Dota-peg5-C6-dbco for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dota-peg5-C6-dbco, a heterobifunctional linker widely utilized in the field of bioconjugation for the development of radiopharmaceuticals for imaging and therapeutic applications. This document details the core principles of its application, experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Introduction to this compound

This compound is a versatile linker molecule that integrates three key functionalities: a DOTA chelator, a polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group. This combination of components makes it an invaluable tool for attaching radiometals to biomolecules, such as antibodies and peptides, for targeted delivery.[1][2]

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator is renowned for its ability to form highly stable complexes with a variety of trivalent metal ions, including medically relevant radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[3][4] The high thermodynamic stability and kinetic inertness of DOTA-metal complexes are crucial to prevent the release of the radiometal in vivo.[5]

-

PEG5 (Pentaethylene glycol): The PEG spacer enhances the solubility and biocompatibility of the resulting bioconjugate. It also provides flexibility and reduces steric hindrance, which can be beneficial for maintaining the biological activity of the conjugated biomolecule.

-

C6 Linker: A six-carbon alkyl chain that acts as a spacer, providing additional distance and flexibility between the DOTA and DBCO moieties.

-

DBCO (Dibenzocyclooctyne): This strained alkyne is a key component for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[6] This bioorthogonal reaction allows for the efficient and specific covalent attachment of the linker to an azide-modified biomolecule without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological materials.[7]

Mechanism of Action: The Bioconjugation and Radiolabeling Workflow

The application of this compound in creating a radiolabeled biomolecule typically involves a two-stage process: bioconjugation followed by radiolabeling.

First, the biomolecule of interest (e.g., an antibody) is chemically modified to introduce an azide (B81097) functional group. This azide-tagged biomolecule is then reacted with this compound. The DBCO group on the linker reacts specifically with the azide group on the biomolecule via SPAAC to form a stable triazole linkage. The resulting DOTA-conjugated biomolecule is then purified.

In the second stage, the purified DOTA-conjugated biomolecule is radiolabeled with the desired radionuclide. This is achieved by incubating the conjugate with the radiometal under controlled conditions of pH, temperature, and time, leading to the formation of a stable radiometal-DOTA complex.

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of DOTA and DBCO functionalities in bioconjugation and radiolabeling. Note that these values are representative and can vary depending on the specific biomolecule, reaction conditions, and analytical methods used.

Table 1: Reaction Kinetics of DBCO-Azide Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

| Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Benzyl azide and DBCO | 0.24 | [6] |

Table 2: Radiolabeling Efficiency and Conditions for DOTA-Conjugates

| Radionuclide | Typical Radiochemical Yield (%) | Temperature (°C) | Time (min) | pH | Key Advantages | Key Disadvantages |

| ⁶⁸Ga | >95% | 80-95 | 5-15 | 3.5-4.5 | High in vivo stability of complexes. | Requires heating, leading to slower kinetics compared to some other chelators.[8] |

| ¹⁷⁷Lu | >98% | 80-100 | 20-30 | 4.0-5.5 | Forms highly stable complexes suitable for therapy. | Reaction kinetics can be influenced by contaminants.[9] |

Table 3: In Vivo Stability of Radiolabeled DOTA-Conjugates

| Radiopharmaceutical | Time Point | % Intact in Plasma (Human) | Reference |

| ¹⁷⁷Lu-DOTATATE | 24 h | 23% ± 5% | [10][11] |

| ¹⁷⁷Lu-DOTATATE | 96 h | 1.7% ± 0.9% | [10][11] |

| ⁶⁸Ga-DOTA-peptide | 60 min | 1.4% ± 0.3% | [12] |

Note: The in vivo stability of radiolabeled peptides can be influenced by metabolic degradation of the peptide backbone, not just the dissociation of the radiometal from the DOTA chelator.

Experimental Protocols

The following are detailed, generalized protocols for the key experimental steps involved in using this compound. It is crucial to optimize these protocols for each specific biomolecule and application.

Protocol 1: Azide Modification of an Antibody

This protocol describes the introduction of azide groups onto an antibody via the modification of lysine (B10760008) residues using an NHS-azide reagent.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

NHS-PEGn-Azide (N-Hydroxysuccinimide-polyethylene glycol-azide)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Centrifugal filter units for buffer exchange

Procedure:

-

Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS, pH 7.4, using a centrifugal filter unit. Adjust the antibody concentration to 1-5 mg/mL.

-

NHS-Azide Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-PEGn-Azide in anhydrous DMSO.

-

Reaction: Add a 10-20 fold molar excess of the NHS-PEGn-Azide solution to the antibody solution. The final concentration of DMSO should be kept below 10% to prevent antibody denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove the excess, unreacted NHS-PEGn-Azide by buffer exchange into PBS, pH 7.4, using a centrifugal filter unit. Repeat the buffer exchange at least three times.

-

Characterization: Determine the protein concentration and the degree of azide labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).

Protocol 2: Conjugation of Azide-Modified Antibody with this compound

This protocol details the copper-free click chemistry reaction between the azide-modified antibody and the DBCO-containing linker.

Materials:

-

Azide-modified antibody (from Protocol 1)

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Centrifugal filter units or desalting column for purification

Procedure:

-

This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Reaction: Add a 2-4 fold molar excess of the this compound solution to the azide-modified antibody solution.

-

Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing.

-

Purification: Purify the DOTA-conjugated antibody from the unreacted linker using a desalting column or a centrifugal filter unit with PBS, pH 7.4.

-

Characterization: Characterize the final conjugate to determine the number of DOTA molecules per antibody (e.g., by mass spectrometry) and to confirm the retention of its biological activity.

Protocol 3: Radiolabeling of DOTA-Conjugated Antibody with ⁶⁸Ga

This protocol describes the radiolabeling of the DOTA-conjugated antibody with ⁶⁸Ga for PET imaging.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

DOTA-conjugated antibody

-

Sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 4.0-4.5)

-

Sterile, metal-free water

-

Heating block

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ eluate.

-

Reaction Mixture Preparation: In a sterile, metal-free reaction vial, add the sodium acetate buffer. To this, add the DOTA-conjugated antibody, followed by the ⁶⁸GaCl₃ eluate. The final pH of the reaction mixture should be between 3.5 and 4.5.[13]

-

Radiolabeling: Incubate the reaction mixture in a heating block at 80-95°C for 5-15 minutes.[14]

-

Quality Control: After incubation, determine the radiochemical purity (RCP) of the ⁶⁸Ga-labeled antibody using radio-TLC or radio-HPLC. The RCP should typically be ≥95%.

-

Purification (if necessary): If the RCP is below the desired specification, the product can be purified using a size-exclusion chromatography column to remove any unbound ⁶⁸Ga.

Protocol 4: Radiolabeling of DOTA-Conjugated Antibody with ¹⁷⁷Lu

This protocol outlines the procedure for radiolabeling a DOTA-conjugated antibody with ¹⁷⁷Lu for radioimmunotherapy.

Materials:

-

¹⁷⁷LuCl₃ solution

-

DOTA-conjugated antibody

-

Sodium acetate or ammonium (B1175870) acetate buffer (e.g., 0.5 M, pH 4.5-5.5)

-

Gentisic acid or ascorbic acid (as a radioprotectant, optional)

-

Sterile, metal-free water

-

Heating block

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Reaction Mixture Preparation: In a sterile, metal-free reaction vial, combine the DOTA-conjugated antibody with the acetate buffer. If using a radioprotectant, it should be added at this stage.

-

Radionuclide Addition: Add the required activity of the ¹⁷⁷LuCl₃ solution to the reaction vial. Ensure the final pH is between 4.5 and 5.5.

-

Radiolabeling: Incubate the reaction mixture in a heating block at 80-100°C for 20-30 minutes.[9]

-

Quality Control: After cooling, determine the radiochemical purity of the ¹⁷⁷Lu-labeled antibody using radio-TLC or radio-HPLC. The RCP should be ≥98%.

-

Purification: If necessary, purify the radiolabeled antibody to remove free ¹⁷⁷Lu using size-exclusion chromatography.

Applications in Signaling Pathway Research and Targeted Therapy

Biomolecules conjugated with this compound and radiolabeled with isotopes like ⁶⁸Ga or ¹⁷⁷Lu are powerful tools for both preclinical research and clinical applications.

-

PET Imaging with ⁶⁸Ga: ⁶⁸Ga-labeled antibodies or peptides can be used to non-invasively visualize and quantify the expression of specific cell surface receptors or antigens in vivo.[15][16][17][18][19] This enables the study of signaling pathway dysregulation in diseases such as cancer, patient stratification for targeted therapies, and monitoring of treatment response.

-

Radioimmunotherapy (RIT) with ¹⁷⁷Lu: By replacing the imaging isotope with a therapeutic one like ¹⁷⁷Lu, the same targeting principle can be used to deliver a cytotoxic radiation dose specifically to diseased cells, such as cancer cells, while minimizing damage to healthy tissues.[20][21][22][23][24] The beta particles emitted by ¹⁷⁷Lu induce DNA damage and cell death in the targeted cells.

Conclusion

This compound is a powerful and versatile bifunctional linker that facilitates the development of advanced radiopharmaceuticals. Its well-defined components allow for a modular and efficient approach to bioconjugation and radiolabeling. By following established protocols and understanding the underlying chemical principles, researchers can effectively utilize this tool to create novel imaging agents and targeted therapies for a wide range of diseases. The continued development and application of such linkers are expected to drive significant advancements in the field of nuclear medicine and molecular imaging.

References

- 1. This compound - Taskcm [taskcm.com]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals | MDPI [mdpi.com]

- 5. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click chemistry: A transformative technology in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? [frontiersin.org]

- 9. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Facebook [cancer.gov]

- 16. mdpi.com [mdpi.com]

- 17. Guideline for PET/CT imaging of neuroendocrine neoplasms with 68Ga-DOTA-conjugated somatostatin receptor targeting peptides and 18F-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Repeatability of 68Ga-DOTATOC PET Imaging in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. providence.elsevierpure.com [providence.elsevierpure.com]

- 20. 177Lu Anti-Angiogenic Radioimmunotherapy Targeting ATP Synthase in Gastric Cancer Model [mdpi.com]

- 21. Radiolabeling of trastuzumab with 177Lu via DOTA, a new radiopharmaceutical for radioimmunotherapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Radioimmunotherapy with 177Lu-DOTA-rituximab: final results of a phase I/II Study in 31 patients with relapsing follicular, mantle cell, and other indolent B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has rapidly emerged as a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] Developed by Carolyn Bertozzi and colleagues, this copper-free variant of the well-known "click chemistry" circumvents the cytotoxicity associated with copper catalysts, making it an invaluable tool for in vivo applications.[3][4] SPAAC leverages the high ring strain of cyclooctyne (B158145) derivatives to achieve rapid and specific covalent bond formation with azides, which are small, stable, and abiotic functional groups.[2][5] This reaction's biocompatibility and fast kinetics have propelled its use in a wide array of applications, including live-cell imaging, drug targeting, biomolecule labeling, and the synthesis of antibody-drug conjugates (ADCs).[1][2][6]

This technical guide provides a comprehensive overview of the core principles of SPAAC, presents quantitative kinetic data for commonly used reagents, and offers detailed experimental protocols for its application in research and drug development.

Core Principles of SPAAC

The driving force behind SPAAC is the significant ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes.[2][7] This strain, primarily due to the deformation of the ideal 180° bond angle of a linear alkyne, is released upon the [3+2] cycloaddition reaction with an azide (B81097). This release of energy substantially lowers the activation energy of the reaction, allowing it to proceed efficiently at physiological temperatures and pH without the need for a catalyst.[1]

The reaction is a type of Huisgen 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole and the strained alkyne as the dipolarophile. The concerted mechanism results in the formation of a stable, covalent triazole linkage.[8] Both the strained alkyne and the azide are considered bioorthogonal, meaning they are chemically inert to the vast majority of functional groups found in biological systems, ensuring high specificity of the reaction.[9]

Quantitative Analysis of SPAAC Kinetics

The efficiency of a SPAAC reaction is paramount, especially in biological systems where reactant concentrations are often low and reaction times are critical. The kinetics of SPAAC are typically second-order, and the reaction rate is highly dependent on the structure of the cyclooctyne. Modifications to the cyclooctyne ring, such as the addition of electron-withdrawing groups or fusion to aromatic rings, can significantly enhance the reaction rate.[2]

Below are tables summarizing the second-order rate constants for the reaction of various commonly used cyclooctynes with a model azide, benzyl (B1604629) azide. This data allows for a direct comparison of the reactivity of different cyclooctyne scaffolds.

Table 1: Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Small size, lower lipophilicity.[5][10] |

| Dibenzocyclooctyne | DBCO/DIBO | ~0.3 - 1.0 | High reactivity, widely used.[10][11] |

| Dibenzoazacyclooctyne | DIBAC/ADIBO | ~0.310 | High reactivity.[12] |

| Biarylazacyclooctynone | BARAC | ~0.960 | Exceptionally fast kinetics.[4][12] |

| Difluorinated Cyclooctyne | DIFO | ~0.076 | Increased reactivity due to fluorine substitution.[12] |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the azide and cyclooctyne derivatives.

Table 2: Influence of Azide Structure on SPAAC Rate Constants

| Cyclooctyne | Azide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |

| BCN | Phenyl Azide | 0.0024 | CD3CN |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | Various |

| DIBAC | Benzyl Azide | 0.310 | CD3OD or CH3OH |

| BCN | PhOCF₂CF₂N₃ | Not specified, but 16-fold faster than non-fluorinated analog | THF/water (9:1) |

| DIBAC | PhOCH₂CH₂N₃ | Not specified, but 20-fold faster than fluorinated analog | THF/water (9:1) |

Experimental Protocols

Protocol 1: General Protein Labeling using SPAAC

This protocol outlines a general procedure for labeling an azide-modified protein with a cyclooctyne-functionalized probe (e.g., a fluorescent dye).

Materials:

-

Azide-modified protein (1-10 mg/mL in an amine-free buffer like PBS)

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore) stock solution (1-10 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

-

Preparation of Reactants:

-

Ensure the azide-modified protein is in a suitable buffer at the desired concentration.

-

Prepare the cyclooctyne-fluorophore stock solution in DMSO.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the cyclooctyne-fluorophore solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain protein stability.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Gentle agitation can be beneficial.

-

-

Purification:

-

Remove unreacted cyclooctyne-fluorophore by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.

-

Collect the fractions containing the labeled protein.

-

-

Analysis:

-

Confirm successful labeling and determine the degree of labeling using techniques such as UV-Vis spectroscopy, SDS-PAGE with fluorescence imaging, or mass spectrometry.

-

Protocol 2: Determination of Second-Order Rate Constants by ¹H NMR Spectroscopy

This protocol describes a method to determine the second-order rate constant of a SPAAC reaction using quantitative ¹H NMR.

Materials:

-

Cyclooctyne of interest

-

Azide reactant (e.g., benzyl azide)

-

Internal standard (e.g., dimethyl sulfone)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the cyclooctyne and the internal standard in the deuterated solvent of known concentrations.

-

In a separate vial, prepare a stock solution of the azide reactant in the same deuterated solvent. To ensure pseudo-first-order kinetics, the azide should be in at least 10-fold molar excess.

-

-

Reaction Initiation and Monitoring:

-

Transfer a known volume of the cyclooctyne/internal standard solution to an NMR tube.

-

Acquire an initial ¹H NMR spectrum (t=0).

-

Initiate the reaction by adding a known volume of the azide stock solution to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.

-

-

Data Analysis:

-

For each spectrum, integrate a well-resolved signal corresponding to a unique proton on the cyclooctyne and the signal of the internal standard.

-

Calculate the concentration of the cyclooctyne at each time point by comparing its integral to the integral of the internal standard.

-

Plot the natural logarithm of the cyclooctyne concentration (ln[Cyclooctyne]) versus time.

-

The plot should be linear, and the slope of the line is the negative of the pseudo-first-order rate constant (-k_obs).

-

Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess (k₂ = k_obs / [Azide]₀).[10]

-

Visualizations

SPAAC Reaction Mechanism

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Workflow for Protein Labeling

References

- 1. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Components of Dota-peg5-C6-dbco

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the trifunctional linker, Dota-peg5-C6-dbco, a versatile tool in the development of advanced therapeutics and diagnostics. The molecule's architecture integrates a chelating agent for radiometals, a flexible spacer to enhance biocompatibility, and a reactive group for bioorthogonal conjugation. This combination makes it a valuable component in the construction of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), agents for targeted radionuclide therapy, and Proteolysis-Targeting Chimeras (PROTACs).

Core Components and Their Functions

This compound is a heterobifunctional linker comprised of four key chemical moieties, each contributing a specific function to its overall utility in bioconjugation and drug delivery.

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator is renowned for its ability to form highly stable complexes with a variety of metal ions, particularly trivalent metals. In the context of medicine, DOTA is crucial for sequestering radionuclides used in both imaging (e.g., Gallium-68 for Positron Emission Tomography - PET) and therapeutic applications (e.g., Lutetium-177 for targeted radionuclide therapy).[1] The robust nature of the DOTA-metal complex is vital to prevent the premature release of the radioactive payload in vivo.

-